

Advanced HPLC Method Development for Sulfamoyl Isoxazoles

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Compound of Interest

Compound Name: 5-Sulfamoyl-1,2-oxazole-3-carboxamide

CAS No.: 1909327-98-5

Cat. No.: B3049034

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Focus Analyte: Sulfamethoxazole (SMX) and Related Impurities

Abstract

This Application Note provides a comprehensive framework for the High-Performance Liquid Chromatography (HPLC) analysis of sulfamoyl isoxazoles, using Sulfamethoxazole (SMX) as the primary prototype.[1] Designed for analytical scientists in pharmaceutical development, this guide moves beyond basic recipe-following to explore the mechanistic drivers of separation. It details physicochemical profiling, pH-dependent retention strategies, and a validated protocol compliant with ICH Q2(R1) standards.

Introduction & Chemical Context

Sulfamoyl isoxazoles, most notably Sulfamethoxazole (SMX), are sulfonamide antibiotics containing an isoxazole ring.[2][3] They are frequently formulated with diaminopyrimidines (e.g., Trimethoprim) to block folate synthesis pathways.[2]

From an analytical perspective, SMX presents specific challenges:

- **Amphoteric Nature:** It possesses both a basic amine group and an acidic sulfonamide moiety.

- Silanol Interactions: The isoxazole nitrogen can interact with free silanols on silica columns, causing peak tailing.
- pH Sensitivity: Retention is drastically altered by mobile phase pH due to its pKa values.

Physicochemical Profile

Understanding the molecule is the first step in method design.

Property	Value	Analytical Implication
IUPAC Name	4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide	Core structure defines UV absorption.
Molecular Weight	253.28 g/mol	Suitable for standard HPLC-UV; LC-MS compatible.
pKa 1 (Acidic)	~1.6 - 1.7 (Sulfonamide N)	At pH < 1.6, molecule is protonated (cationic).
pKa 2 (Basic)	~5.6 - 6.0 (Isoxazole N)	At pH > 6.0, molecule is deprotonated (anionic).
LogP	0.89	Moderately lipophilic; Retains well on C18.
UV Max	254 nm, 265 nm	254 nm is the standard detection wavelength.
Solubility	Low in water; Soluble in MeOH, Acetone, Dilute Base	Sample diluent must contain organic solvent or be alkaline.

Method Development Strategy: The Mechanistic Approach

Effective separation relies on manipulating the interactions between the analyte, the stationary phase, and the mobile phase.

Stationary Phase Selection

- Recommendation: End-capped C18 (Octadecylsilane) Column, USP L1.
- Rationale: The moderate LogP (0.89) makes C18 ideal for hydrophobic retention. "End-capping" is non-negotiable to cover free silanol groups that would otherwise hydrogen-bond with the isoxazole ring, leading to severe peak tailing (Tailing Factor > 2.0).
- Dimensions: 150 mm x 4.6 mm, 5 μ m (Standard) or 100 mm x 2.1 mm, 1.7 μ m (UHPLC).

Mobile Phase & pH Control (The Critical Variable)

The separation of sulfamoyl isoxazoles is governed by pH.

- The "Robustness Trap": The pKa2 of SMX is ~5.7. Developing a method at pH 5.5 - 6.0 is dangerous because slight fluctuations in buffer pH will cause massive shifts in retention time (as the molecule toggles between neutral and anionic states).
- The Optimal Zone (Acidic): A mobile phase pH of 2.5 – 3.0 is recommended.
 - Mechanism:[4][5] At pH 3.0, the sulfonamide group is largely unionized (neutral), maximizing hydrophobic interaction with the C18 chain. The amine is protonated, but the overall molecule retains sufficient hydrophobicity.
 - Result: Stable retention times and sharp peak shapes.

Visualization: Method Development Decision Matrix

The following diagram outlines the logical flow for developing this method, ensuring all critical parameters are evaluated.



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Figure 1: Strategic workflow for Sulfamoyl Isoxazole method development, prioritizing pH control.

Validated Experimental Protocols

Protocol A: Standard Solution Preparation

Objective: Prepare stable calibration standards for SMX. Safety: Wear PPE. SMX is a known sensitizer.

- Diluent Preparation: Mix Water:Methanol (50:50 v/v).
 - Note: Pure water may precipitate SMX; pure methanol may cause peak distortion (solvent effect) if injecting large volumes.
- Stock Solution (1.0 mg/mL):
 - Accurately weigh 50.0 mg of Sulfamethoxazole Reference Standard.[4]
 - Transfer to a 50 mL volumetric flask.
 - Add 30 mL of Methanol and sonicate for 5 minutes until dissolved.
 - Dilute to volume with Water. Mix well.
- Working Standard (0.1 mg/mL):
 - Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask.
 - Dilute to volume with Mobile Phase.
 - Filter through a 0.45 μ m Nylon or PVDF syringe filter (Do not use PES if compatibility is untested).

Protocol B: Chromatographic Conditions (The "Gold Standard")

This method is optimized for stability and separation from common impurities (e.g., Sulfanilamide).

Parameter	Setting	Rationale
Column	C18, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18 or equiv)	Balances resolution and backpressure.
Mobile Phase A	20 mM Potassium Phosphate Buffer, pH 3.0	Controls ionization state.
Mobile Phase B	Acetonitrile (HPLC Grade)	Lower viscosity than methanol; sharper peaks.
Isocratic Ratio	Buffer:Acetonitrile (70:30 v/v)	Sufficient organic to elute SMX in <10 min.
Flow Rate	1.0 mL/min	Standard linear velocity for 4.6mm ID columns.
Temperature	30°C	Improves mass transfer and reproducibility.
Detection	UV @ 254 nm	Maximum absorbance for the aromatic ring.
Injection Vol	10 - 20 µL	Depends on sensitivity requirements.

Protocol C: System Suitability Testing (SST)

Run the Working Standard 5 times before sample analysis.

- Retention Time (RT): SMX typically elutes at 5.0 – 7.0 minutes.
- Tailing Factor (T): NMT (Not More Than) 1.5.
- Theoretical Plates (N): NLT (Not Less Than) 2000.
- RSD (Area): NMT 2.0% for 5 replicates.

Impurity Profiling & Troubleshooting

Separating Impurities

Common impurities include Sulfanilamide (starting material/degradant) and Sulfanilic Acid.

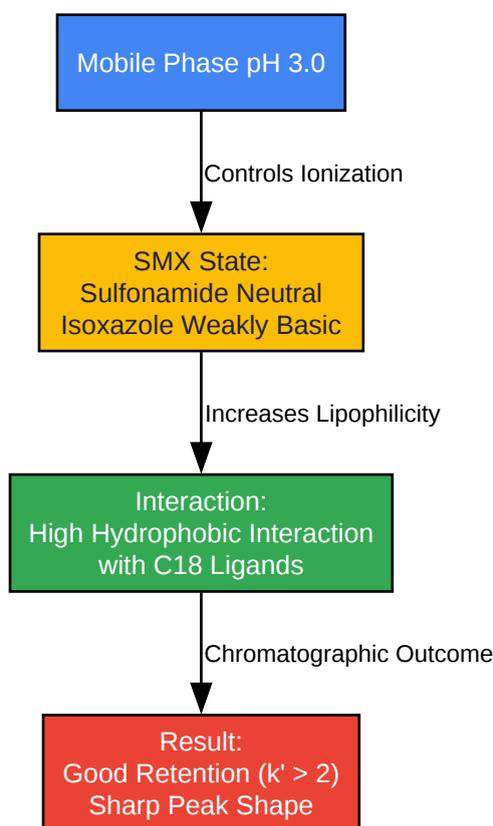
- These are significantly more polar than SMX.
- Observation: They will elute near the void volume (t_0) if the organic composition is too high.
- Adjustment: If resolution between the solvent front and Sulfanilamide is poor (< 1.5), reduce Acetonitrile to 10-15% or switch to a Gradient method (5% B to 50% B over 15 mins).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Peak Tailing > 1.5	Silanol interaction; Column aging.	Use a highly end-capped column. Add 0.1% Triethylamine (TEA) to buffer (competes for silanols).
Retention Drift	pH instability; Temperature fluctuation.	Verify buffer pH is 3.0 ± 0.06 ¹ . Use a column oven.
Split Peaks	Sample solvent mismatch.	Ensure sample diluent matches mobile phase strength (e.g., don't dissolve in 100% MeOH).

Visualization: Separation Mechanism

This diagram illustrates why acidic pH is chosen for the mobile phase.



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Figure 2: Mechanistic impact of pH 3.0 on Sulfamethoxazole retention.

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